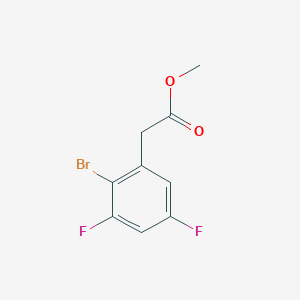

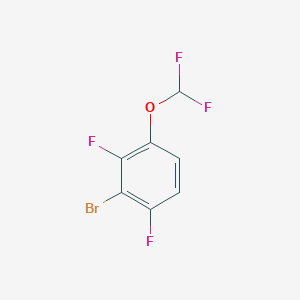

Methyl 2-bromo-3,5-difluorophenylacetate

Übersicht

Beschreibung

Methyl 2-bromo-3,5-difluorophenylacetate (MBDFA) is a compound of interest in the scientific community due to its unique properties. MBDFA has a wide range of applications and is used in the synthesis of various compounds, as well as in the development of drugs and other products. MBDFA is a brominated difluorophenylacetate, and is a chemical intermediate in the production of a variety of compounds. It is also used in medical research, as it has been found to have a variety of biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

-

Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate

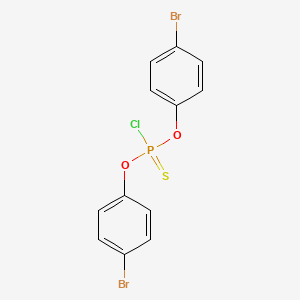

- Application Summary : This compound is used in the synthesis of photoactive materials, which have applications in separations, advanced sensors, drug delivery, data storage, and molecular switches .

- Methods of Application : The molecule is synthesized and its structure is characterized. It is found to be photoactive in solution, but not in its crystalline state due to tight packing .

- Results : The molecule exhibits extremely fast trans to cis isomerization, on the order of picoseconds, with overall excellent resistance to fatigue .

-

Synthesis and Application of Trifluoromethylpyridines

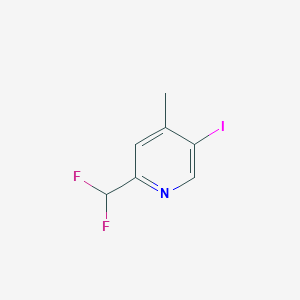

- Application Summary : Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests. They are also used in the pharmaceutical and veterinary industries .

- Methods of Application : TFMP derivatives are synthesized and applied in various industries. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

-

Evaluation of Halogen Chain-End Functionality in 2-Bromo-2-Methylpropanoate of Poly(oxyalkylene) Polymers

- Application Summary : These polymers could be used as ATRP macroinitiators for the synthesis of a variety of polymeric architectures of interest as drug delivery bioconjugates .

- Methods of Application : The polymers are synthesized and characterized. They are then used as macroinitiators in Atom Transfer Radical Polymerization (ATRP) to create new polymeric architectures .

- Results : The results of this research are not specified in the source .

-

Optimized Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

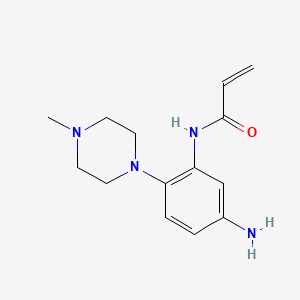

- Application Summary : This research focuses on the synthesis of potent p38α mitogen-activated protein kinase inhibitors, which have potential applications in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .

- Methods of Application : The synthesis starts from 2-fluoro-4-methylpyridine, avoiding the use of palladium as a catalyst. This optimized protocol allows for the synthesis of both enantiomers of the potent inhibitor .

- Results : The overall yield of the synthesis could be increased from 3.6% to 29.4% .

-

Synthesis and Application of Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries

- Application Summary : Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests. They are also used in the pharmaceutical and veterinary industries .

- Methods of Application : TFMP derivatives are synthesized and applied in various industries. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

-

Copper Chloride-Catalyzed Cascade Cyclization of 1,6-Enynes

- Application Summary : This research presents a copper chloride-catalyzed cascade cyclization of 1,6-enynes with potassium sulfide leading to arylated indeno[1,2-c]thiophenes .

- Methods of Application : The reaction involves Michael addition and subsequent 5-exo-dig cyclization of 1,6-enynes and potassium sulfide in the presence of CuCl2 .

- Results : The results of this research are not specified in the source .

-

Optimized Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

- Application Summary : This research focuses on the synthesis of potent p38α mitogen-activated protein kinase inhibitors, which have potential applications in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .

- Methods of Application : The synthesis starts from 2-fluoro-4-methylpyridine, avoiding the use of palladium as a catalyst. This optimized protocol allows for the synthesis of both enantiomers of the potent inhibitor .

- Results : The overall yield of the synthesis could be increased from 3.6% to 29.4% .

-

Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate

- Application Summary : This compound is used in the synthesis of photoactive materials, which have applications in separations, advanced sensors, drug delivery, data storage, and molecular switches .

- Methods of Application : The molecule is synthesized and its structure is characterized. It is found to be photoactive in solution, but not in its crystalline state due to tight packing .

- Results : The molecule exhibits extremely fast trans to cis isomerization, on the order of picoseconds, with overall excellent resistance to fatigue .

Safety And Hazards

“Methyl 2-bromo-3,5-difluorophenylacetate” is used for research and development purposes and is not intended for medicinal, household, or other uses . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation when handling this compound .

Eigenschaften

IUPAC Name |

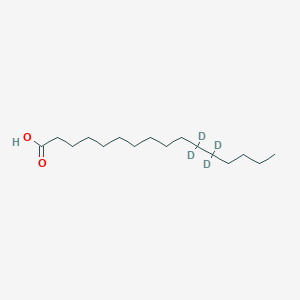

methyl 2-(2-bromo-3,5-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-14-8(13)3-5-2-6(11)4-7(12)9(5)10/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUKDMNLAZKSBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=CC(=C1)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-bromo-3,5-difluorophenyl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

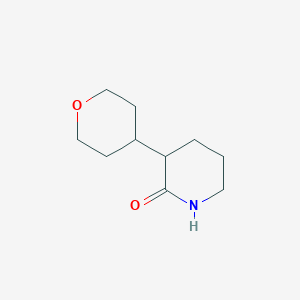

![7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one](/img/structure/B1459832.png)

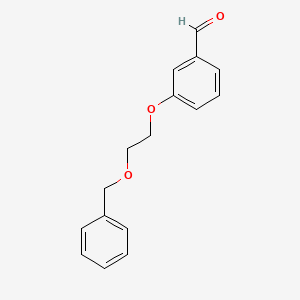

![1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethylamine hydrochloride](/img/structure/B1459837.png)

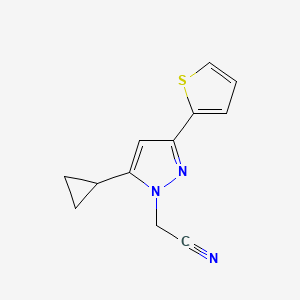

![Benzeneacetamide, 4-methoxy-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459838.png)